1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(3-fluorophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(3-fluorophenyl)- is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(3-fluorophenyl)- has been found to have potential applications in various scientific research fields. One such application is in the development of new drugs, as the compound has been shown to exhibit promising pharmacological activity. Additionally, the compound has been investigated for its potential use in the development of fluorescent sensors and probes for biological imaging.
Wirkmechanismus
The exact mechanism of action of 1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(3-fluorophenyl)- is not fully understood. However, it has been suggested that the compound may interact with specific receptors or enzymes in the body, leading to its observed pharmacological effects.
Biochemical and Physiological Effects:
Studies have shown that 1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(3-fluorophenyl)- exhibits various biochemical and physiological effects. For example, the compound has been found to have anti-inflammatory and analgesic properties, as well as the ability to inhibit the growth of certain cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(3-fluorophenyl)- in lab experiments is its relatively simple synthesis method. Additionally, the compound's pharmacological activity and potential applications make it an attractive target for research. However, limitations may include the need for further investigation into its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on 1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(3-fluorophenyl)-. One area of interest is the development of new drugs based on the compound's pharmacological activity. Additionally, further investigation into its potential use as a fluorescent sensor or probe for biological imaging could lead to new applications in the field of bioimaging. Finally, more research is needed to fully understand the compound's mechanism of action and potential side effects, which could inform future drug development efforts.
Conclusion:
In conclusion, 1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(3-fluorophenyl)- is a promising compound with potential applications in various scientific research fields. Its synthesis method is relatively simple, and it exhibits pharmacological activity that makes it an attractive target for drug development and other research efforts. Further investigation into its mechanism of action, potential side effects, and applications could lead to new discoveries and advancements in the field of science.
Synthesemethoden
The synthesis of 1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(3-fluorophenyl)- involves the reaction between 3-fluoroaniline and 2-cyanobenzothiazole in the presence of a base such as potassium carbonate. This reaction results in the formation of the desired product, which can be purified through various methods such as column chromatography.
Eigenschaften
CAS-Nummer |
136994-90-6 |
---|---|
Molekularformel |
C15H11FN2S |
Molekulargewicht |
270.3 g/mol |
IUPAC-Name |
1-(3-fluorophenyl)-1,3-dihydro-[1,3]thiazolo[3,4-a]benzimidazole |
InChI |
InChI=1S/C15H11FN2S/c16-11-5-3-4-10(8-11)15-18-13-7-2-1-6-12(13)17-14(18)9-19-15/h1-8,15H,9H2 |
InChI-Schlüssel |
KBLDVUXZJWDYOM-UHFFFAOYSA-N |
SMILES |
C1C2=NC3=CC=CC=C3N2C(S1)C4=CC(=CC=C4)F |
Kanonische SMILES |
C1C2=NC3=CC=CC=C3N2C(S1)C4=CC(=CC=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.